REACTION_CXSMILES
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C([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[C:18]3[CH:19]=[CH:20][C:21]([F:23])=[CH:22][C:17]=3[N:16]=[C:15]2[CH2:24][CH3:25])[CH2:10][CH2:9]1)C1C=CC=CC=1>CO.[Pd]>[CH2:24]([C:15]1[N:14]([CH:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[C:18]2[CH:19]=[CH:20][C:21]([F:23])=[CH:22][C:17]=2[N:16]=1)[CH3:25]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The catalyst was removed
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Type
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CUSTOM
|
Details
|
the filtrate was evaporated
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Type
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DISSOLUTION
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Details
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dissolved in ethanol
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Type
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CUSTOM
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Details
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recrystallised by the addition of acetone
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Name
|
|
Type
|
|
Smiles
|
C(C)C1=NC2=C(N1C1CCNCC1)C=CC(=C2)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |